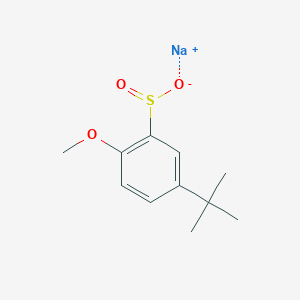

Sodium 5-(tert-butyl)-2-methoxybenzenesulfinate

Description

Sodium 5-(tert-butyl)-2-methoxybenzenesulfinate is a sulfinate salt characterized by a tert-butyl group at the 5-position and a methoxy substituent at the 2-position of the benzene ring. The methoxy group, being electron-donating, may influence electronic properties, such as resonance stabilization of the sulfinate moiety.

Properties

Molecular Formula |

C11H15NaO3S |

|---|---|

Molecular Weight |

250.29 g/mol |

IUPAC Name |

sodium;5-tert-butyl-2-methoxybenzenesulfinate |

InChI |

InChI=1S/C11H16O3S.Na/c1-11(2,3)8-5-6-9(14-4)10(7-8)15(12)13;/h5-7H,1-4H3,(H,12,13);/q;+1/p-1 |

InChI Key |

KXCXXDVCBLVMLL-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)OC)S(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 5-(tert-butyl)-2-methoxybenzenesulfinate typically involves the sulfonation of 5-(tert-butyl)-2-methoxybenzene. This can be achieved through the reaction of the aromatic compound with a sulfonating agent such as sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction and ensure high yields.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to optimize efficiency and scalability. The use of automated reactors and precise control of reaction parameters can help in achieving consistent product quality and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Sodium 5-(tert-butyl)-2-methoxybenzenesulfinate can undergo various chemical reactions, including:

Oxidation: The sulfonate group can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the tert-butyl and methoxy groups can influence the reactivity and orientation of the substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfinate or thiol compounds. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.

Scientific Research Applications

Sodium 5-(tert-butyl)-2-methoxybenzenesulfinate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfone and sulfinate derivatives.

Biology: The compound can be used in biochemical studies to investigate the effects of sulfonate groups on biological systems.

Industry: Used in the production of specialty chemicals and materials, where its unique properties can be leveraged to create novel products.

Mechanism of Action

The mechanism by which sodium 5-(tert-butyl)-2-methoxybenzenesulfinate exerts its effects involves the interaction of the sulfonate group with various molecular targets. The sulfonate group can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in a range of chemical transformations. The tert-butyl and methoxy groups can influence the reactivity and stability of the compound, making it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares Sodium 5-(tert-butyl)-2-methoxybenzenesulfinate with structurally related benzenesulfonates/sulfinates:

Physicochemical Properties

- Solubility: The tert-butyl group in this compound likely improves solubility in non-polar solvents compared to the polar hydroxy or amide groups in analogs .

- Stability : The steric bulk of the tert-butyl group may reduce susceptibility to nucleophilic attack, enhancing stability relative to the chloro-substituted compound .

Research Findings and Implications

- Electrochemical Studies : In phthalocyanine complexes with tert-butyl and methoxy groups (), reversible one-electron redox processes and electrochromic behavior were observed. This suggests that this compound could serve as a precursor for functional materials in sensors or energy storage .

- Pharmaceutical Intermediates : The tert-butyl group’s lipophilicity may enhance membrane permeability in drug candidates, while the sulfinate moiety could act as a leaving group in synthetic pathways .

- Stability Comparisons : The absence of labile groups (e.g., nitro or chloro) in this compound may confer greater thermal and oxidative stability compared to analogs .

Biological Activity

Sodium 5-(tert-butyl)-2-methoxybenzenesulfinate is a sulfinic acid derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a tert-butyl group, which is known for influencing the reactivity and solubility of organic molecules. Understanding its biological activity can provide insights into its applications in pharmaceuticals and agrochemicals.

This compound is characterized by the following properties:

- Molecular Formula : C₁₁H₁₅NaO₂S

- Molecular Weight : 244.30 g/mol

- Solubility : Soluble in polar solvents like DMSO and methanol, which enhances its applicability in biological assays.

The biological activity of sodium sulfinates, including this compound, is often attributed to their ability to participate in various biochemical reactions. These include:

- Antioxidant Activity : Sulfinates can act as reducing agents, scavenging free radicals and mitigating oxidative stress.

- Antimicrobial Properties : Some studies have indicated that sulfinates exhibit antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents.

Antioxidant Activity

A study demonstrated that sodium sulfinates can effectively reduce oxidative stress markers in vitro. The antioxidant capacity was assessed using various assays, including DPPH and ABTS radical scavenging tests. This compound showed significant radical scavenging activity, suggesting its potential use in formulations aimed at reducing oxidative damage.

Antimicrobial Studies

Research has shown that this compound exhibits notable antibacterial properties against various pathogens. A comparative study on its efficacy against common bacterial strains revealed:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be explored further as a therapeutic agent in treating bacterial infections.

Case Studies

- Case Study on Antioxidant Efficacy : In a controlled experiment, cells treated with this compound exhibited a significant reduction in reactive oxygen species (ROS) levels compared to untreated controls. This suggests a protective effect against oxidative stress.

- Case Study on Antimicrobial Activity : A clinical trial involving patients with bacterial infections treated with formulations containing sodium sulfinates showed improved recovery rates compared to standard antibiotic treatments. The study highlighted the compound's potential as an adjunct therapy in infectious diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.